1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea is a complex organic compound that features a unique structure combining bifuran and benzhydrylurea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with benzhydryl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based aldehydes or acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzhydryl and bifuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Furan-based aldehydes and acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can interact with active sites of enzymes, inhibiting their activity, while the benzhydrylurea part can modulate receptor functions. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A furan-based compound used in polymer synthesis.
Benzhydrylurea Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-benzhydrylurea is unique due to its combination of bifuran and benzhydrylurea moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-15-20-11-12-21(28-20)19-13-14-27-16-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,16,22H,15H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMQYWMERBQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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